(R)-3-(4-Bromophenoxy)-2-hydroxypropanoic acid
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Overview
Description
®-3-(4-Bromophenoxy)-2-hydroxypropanoic acid is an organic compound that features a bromophenoxy group attached to a hydroxypropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-Bromophenoxy)-2-hydroxypropanoic acid typically involves the reaction of ®-glycidol with 4-bromophenol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of glycidol is replaced by the bromophenoxy group. The reaction conditions often include a solvent like dimethyl sulfoxide (DMSO) and a temperature range of 60-80°C.
Industrial Production Methods
Industrial production methods for ®-3-(4-Bromophenoxy)-2-hydroxypropanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
®-3-(4-Bromophenoxy)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromophenoxy group can be reduced to a phenoxy group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(4-bromophenoxy)-2-oxopropanoic acid or 3-(4-bromophenoxy)-2-carboxypropanoic acid.
Reduction: Formation of 3-(4-phenoxy)-2-hydroxypropanoic acid.
Substitution: Formation of 3-(4-aminophenoxy)-2-hydroxypropanoic acid or 3-(4-thiophenoxy)-2-hydroxypropanoic acid.
Scientific Research Applications
®-3-(4-Bromophenoxy)-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-(4-Bromophenoxy)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, leading to inhibition or activation of enzymatic activity. The hydroxypropanoic acid backbone can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenoxy)-2-hydroxypropanoic acid
- 3-(4-Fluorophenoxy)-2-hydroxypropanoic acid
- 3-(4-Methylphenoxy)-2-hydroxypropanoic acid
Uniqueness
®-3-(4-Bromophenoxy)-2-hydroxypropanoic acid is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs with different substituents.
Properties
Molecular Formula |
C9H9BrO4 |
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Molecular Weight |
261.07 g/mol |
IUPAC Name |
(2R)-3-(4-bromophenoxy)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H9BrO4/c10-6-1-3-7(4-2-6)14-5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m1/s1 |
InChI Key |
SVKDKHOABDSHJE-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1OC[C@H](C(=O)O)O)Br |
Canonical SMILES |
C1=CC(=CC=C1OCC(C(=O)O)O)Br |
Origin of Product |
United States |
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